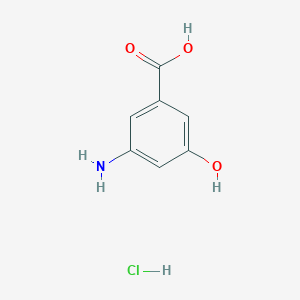

3-Amino-5-hydroxybenzoic acid hydrochloride

Description

Properties

IUPAC Name |

3-amino-5-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXESTILCPSBCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640480 | |

| Record name | 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14206-69-0 | |

| Record name | Benzoic acid, 3-amino-5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14206-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-hydroxybenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-hydroxybenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-hydroxybenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid hydrochloride is a significant chemical intermediate, recognized for its role as a biosynthetic precursor to a class of potent antibiotics. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, and its involvement in biological pathways. The information presented herein is intended to support research and development activities in medicinal chemistry, natural product synthesis, and drug discovery. While comprehensive data for the hydrochloride salt is limited in publicly available literature, this guide consolidates available information and provides extrapolated data based on the free base and related compounds to serve as a foundational resource.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 3-Amino-5-hydroxybenzoic acid and its hydrochloride salt are summarized below. It is important to note that some of the data presented is for the free base, 3-Amino-5-hydroxybenzoic acid, and is provided as a close approximation in the absence of specific data for the hydrochloride salt.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Carboxy-5-hydroxyaniline hydrochloride | [1] |

| CAS Number | 14206-69-0 | [1] |

| Molecular Formula | C₇H₈ClNO₃ | N/A |

| Molecular Weight | 189.60 g/mol | N/A |

| Canonical SMILES | C1=C(C=C(C=C1N)O)C(=O)O.Cl | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to yellow solid | [2] |

| Melting Point | 228 °C (decomposes) | [1] |

| Boiling Point | 453.4 °C at 760 mmHg (Predicted, for free base) | [1] |

| Density | 1.491 g/cm³ (Predicted, for free base) | [2] |

| pKa | 10.33 ± 0.10 (Predicted, for free base) | [2] |

Table 3: Solubility

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL (for free base) | [2] |

| Dimethylformamide (DMF) | 1 mg/mL (for free base) | [2] |

| Water | Soluble (expected for hydrochloride salt) | N/A |

Synthesis and Purification

Proposed Synthesis Protocol

Reaction Scheme:

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

A common method for the reduction of nitro groups to amines is catalytic hydrogenation.

-

Materials: 3,5-Dinitrobenzoic acid, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve 3,5-dinitrobenzoic acid in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3,5-diaminobenzoic acid.

-

Step 2: Conversion of 3,5-Diaminobenzoic Acid to 3-Amino-5-hydroxybenzoic Acid

This step can be challenging and may require optimization. A potential route involves diazotization followed by hydrolysis.

-

Materials: 3,5-Diaminobenzoic acid, Sodium nitrite, Sulfuric acid, Water.

-

Procedure:

-

Dissolve 3,5-diaminobenzoic acid in dilute sulfuric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete diazotization of one amino group.

-

Carefully and slowly heat the reaction mixture to boiling to facilitate the hydrolysis of the diazonium salt to a hydroxyl group.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the crude 3-Amino-5-hydroxybenzoic acid.

-

Collect the precipitate by filtration and wash with cold water.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials: Crude 3-Amino-5-hydroxybenzoic acid, Hydrochloric acid (concentrated or in a suitable solvent like ethanol).

-

Procedure:

-

Dissolve the crude 3-Amino-5-hydroxybenzoic acid in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.

-

The hydrochloride salt should precipitate out of the solution. If not, cooling the solution in an ice bath may induce crystallization.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the product under vacuum to obtain this compound.

-

Purification Protocol

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

General Procedure for Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents for aminobenzoic acid hydrochlorides include water, ethanol, or mixtures thereof.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Spectroscopic Data

Table 4: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR (DMSO-d₆) | Aromatic protons (3H, complex pattern), Broad singlets for -NH₃⁺, -OH, and -COOH protons (exchangeable with D₂O). |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (~165-175 ppm), Aromatic carbons (6 signals, ~100-160 ppm). |

| FT-IR (KBr Pellet, cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3000-3200 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹). |

| Mass Spectrometry (ESI+) | [M+H]⁺ ion at m/z 154.05 (for free base). Fragmentation may involve loss of H₂O, CO, and CO₂. |

Biological Significance and Signaling Pathways

3-Amino-5-hydroxybenzoic acid is a key intermediate in the aminoshikimate pathway , a biosynthetic route that branches off from the primary shikimate pathway. This pathway is crucial for the production of the C₇N aminocyclitol starter unit required for the biosynthesis of a large family of ansamycin and mitomycin antibiotics.[3] These antibiotics are known for their potent antibacterial and antitumor activities.

The aminoshikimate pathway involves a series of enzymatic transformations, starting from intermediates of glycolysis and the pentose phosphate pathway. The final step involves the aromatization of an aminoshikimate intermediate to form 3-Amino-5-hydroxybenzoic acid.

Caption: The Aminoshikimate Pathway leading to 3-Amino-5-hydroxybenzoic acid.

Experimental Workflows

Studying the role of this compound as a biosynthetic precursor in antibiotic-producing organisms like Streptomyces species typically involves a combination of genetic, metabolic, and analytical techniques.

Workflow for Precursor Analysis

The following diagram illustrates a general workflow for tracing the incorporation of 3-Amino-5-hydroxybenzoic acid into secondary metabolites.

Caption: Workflow for tracing labeled 3-Amino-5-hydroxybenzoic acid incorporation.

Safety and Handling

This compound is considered a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.

-

Stability and Storage

Information on the specific stability of this compound is limited. However, aminobenzoic acid derivatives can be susceptible to degradation under certain conditions.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. For long-term storage, refrigeration (-20°C) is recommended.

-

Stability Considerations:

-

Light Sensitivity: Aromatic amines and phenolic compounds can be sensitive to light and may discolor over time. Protect from light.

-

Oxidation: The amino and hydroxyl groups are susceptible to oxidation. Store under an inert atmosphere if possible.

-

Hydrolysis: While the hydrochloride salt is generally stable, the ester and amide derivatives of the carboxylic acid may be prone to hydrolysis under acidic or basic conditions.

-

A formal stability study should be conducted according to established guidelines (e.g., ICH guidelines) to determine the re-test period or shelf life under defined storage conditions.

Conclusion

This compound is a valuable building block in the synthesis of complex natural products with significant biological activity. This guide provides a summary of its known chemical properties, a proposed synthetic route, and an overview of its role in the aminoshikimate pathway. While there are gaps in the publicly available data for the hydrochloride salt, the information compiled here serves as a useful starting point for researchers and developers in the pharmaceutical and life sciences. Further experimental work is encouraged to fully characterize this important compound.

References

An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzoic acid (AHBA), and its hydrochloride salt, is a pivotal aromatic amino acid that serves as a critical precursor in the biosynthesis of a diverse range of clinically significant natural products. This technical guide provides a comprehensive overview of 3-Amino-5-hydroxybenzoic acid hydrochloride, including its chemical and physical properties, detailed synthesis methodologies, its crucial role in the aminoshikimate pathway, and its incorporation into ansamycin and mitomycin antibiotics. This document is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery, offering both foundational knowledge and practical experimental insights.

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a non-proteinogenic aromatic amino acid. In its hydrochloride form, it offers improved stability and solubility, making it a convenient starting material for various chemical and biological applications. The significance of AHBA hydrochloride in the pharmaceutical and biotechnology sectors stems from its role as the dedicated starter unit for the biosynthesis of the mC7N (meta-amino, C7N) core, a characteristic structural motif in numerous polyketide-derived natural products with potent biological activities.[1]

Notably, AHBA is the biosynthetic precursor to the ansamycin family of antibiotics, which includes the rifamycins (e.g., rifampicin, a cornerstone in tuberculosis treatment), geldanamycin, and ansatrienin A.[2] It is also a key building block for the mitomycin C, a potent antitumor agent.[2] The unique biosynthetic origin of AHBA, via the aminoshikimate pathway, distinguishes it from the canonical shikimate pathway that produces primary aromatic amino acids. Understanding the properties and synthesis of AHBA hydrochloride is therefore crucial for efforts in metabolic engineering to enhance the production of these valuable therapeutics and in the generation of novel "unnatural" natural products through biosynthetic pathway manipulation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in both chemical synthesis and biological assays. The available data for the hydrochloride salt and its free amino acid form are summarized below.

Data Presentation: Quantitative Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-amino-5-hydroxybenzoic acid;hydrochloride | |

| CAS Number | 14206-69-0 | |

| Molecular Formula | C₇H₈ClNO₃ | |

| Molecular Weight | 189.60 g/mol | |

| Melting Point | 228 °C | |

| Boiling Point (Predicted) | 453.4 °C at 760 mmHg | |

| Solubility | Soluble in DMSO and dimethylformamide. | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98% (commercially available) | [3] |

| Storage Temperature | -20°C for long-term storage. | [3] |

| λmax | 227 nm | [3] |

Note: Some data points are for the free amino acid, 3-amino-5-hydroxybenzoic acid (CAS 76045-71-1), as data for the hydrochloride salt is less abundant.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be approached through various routes, typically involving the nitration of a benzoic acid derivative followed by reduction of the nitro group and subsequent functional group manipulations. The following is a representative, multi-step protocol synthesized from literature reports.

Experimental Protocol: A Representative Chemical Synthesis

This protocol outlines a plausible synthetic route starting from benzoic acid.

Step 1: Dinitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 30 mL of concentrated sulfuric acid.

-

While stirring, slowly add 6.1 g (50 mmol) of benzoic acid.

-

Once the benzoic acid has dissolved, slowly add 15 mL of concentrated nitric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 15 hours.

-

Heat the reaction mixture to 100°C and stir for an additional 4 hours.

-

Cool the mixture to room temperature and pour it into a beaker containing 80 g of ice and 80 g of water with vigorous stirring.

-

The precipitate, 3,5-dinitrobenzoic acid, is collected by vacuum filtration and washed with cold water to remove residual acid. The crude product can be used in the next step without further purification.

Step 2: Selective Monoreduction and Functional Group Manipulation

This step is a conceptual representation as direct selective reduction can be challenging. The literature suggests more controlled methods involving protection and directed reactions. A common strategy involves the reduction of one nitro group to an amine, followed by diazotization and substitution to introduce the hydroxyl group, and finally, reduction of the second nitro group.

Step 3: Catalytic Hydrogenation to 3-Amino-5-hydroxybenzoic Acid

-

Dissolve the product from the previous step (a nitro-hydroxy-aminobenzoic acid derivative) in methanol (e.g., 20 mL).

-

Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

-

Hydrogenate the mixture at atmospheric pressure with continuous stirring for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the methanol under reduced pressure to obtain the crude 3-Amino-5-hydroxybenzoic acid.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-Amino-5-hydroxybenzoic acid in a minimal amount of a suitable organic solvent (e.g., isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with a small amount of cold solvent and dry under vacuum.

The Aminoshikimate Pathway: Biosynthesis of AHBA

3-Amino-5-hydroxybenzoic acid is not synthesized via the canonical shikimate pathway but through a related, yet distinct, metabolic route known as the aminoshikimate pathway. This pathway is a key area of research for metabolic engineering efforts aimed at increasing the production of ansamycin and mitomycin antibiotics.

Signaling Pathway Diagram: The Aminoshikimate Pathway

Caption: The Aminoshikimate Pathway for the Biosynthesis of AHBA.

The key enzymatic steps in this pathway are:

-

aminoDAHP synthase: Catalyzes the condensation of erythrose-4-phosphate and phosphoenolpyruvate with a nitrogen source to form 4-amino-3,4-dideoxy-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).

-

aminoDHQ synthase: Converts aminoDAHP to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).

-

aminoDHQ dehydratase: Catalyzes the dehydration of aminoDHQ to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

-

AHBA synthase: The terminal enzyme, which is pyridoxal phosphate (PLP)-dependent, catalyzes the aromatization of aminoDHS to yield 3-Amino-5-hydroxybenzoic acid.[4]

Enzymatic Synthesis of 3-Amino-5-hydroxybenzoic Acid

The enzymatic synthesis of AHBA is a powerful tool for producing this key precursor in vitro and for studying the kinetics and mechanism of the biosynthetic pathway. The final step, the conversion of aminoDHS to AHBA by AHBA synthase, is a common focus of such studies.

Experimental Protocol: Enzymatic Synthesis of AHBA

This protocol describes the expression and purification of recombinant AHBA synthase from E. coli and its use in the enzymatic synthesis of AHBA.

Part 1: Expression and Purification of Recombinant (His)6-tagged AHBA Synthase

-

Gene Cloning and Expression Vector: The gene encoding AHBA synthase from a producer organism (e.g., Amycolatopsis mediterranei) is cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine ((His)6) tag for affinity purification.

-

Transformation and Culture Growth: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction of Protein Expression: Induce the expression of AHBA synthase by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance the yield of soluble protein.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Affinity Chromatography: Centrifuge the lysate to pellet the cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the (His)6-tagged AHBA synthase from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified enzyme at -80°C.

Part 2: Enzymatic Reaction

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) (substrate)

-

0.1 mM Pyridoxal 5'-phosphate (PLP) (cofactor)

-

10 µg of purified AHBA synthase

-

Make up the final volume to 100 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Quenching and Product Analysis: Stop the reaction by adding an equal volume of methanol or by heat inactivation. Centrifuge to pellet the precipitated enzyme. The supernatant can then be analyzed for the presence of AHBA using HPLC-UV or LC-MS.

Experimental Workflow Diagram

Caption: Workflow for the Enzymatic Synthesis of AHBA.

Analytical Methods for Detection

Accurate and sensitive detection of 3-Amino-5-hydroxybenzoic acid is crucial for monitoring its synthesis, quantifying its presence in biological samples, and for quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed method.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 227 nm.[3]

-

Sample Preparation: Samples from chemical synthesis or enzymatic reactions should be clarified by centrifugation or filtration before injection.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve for quantification.

Conclusion

This compound is a compound of significant interest due to its fundamental role in the biosynthesis of a wide array of important natural products. This guide has provided a detailed overview of its properties, synthesis, and biological origins. The experimental protocols and diagrams presented herein are intended to serve as a practical resource for researchers aiming to work with this key biosynthetic precursor. Further research into the aminoshikimate pathway and the enzymes involved will undoubtedly open up new avenues for the discovery and development of novel therapeutics through synthetic biology and metabolic engineering approaches.

References

3-Amino-5-hydroxybenzoic acid (AHBA) biosynthesis pathway

An In-depth Technical Guide to the 3-Amino-5-hydroxybenzoic Acid (AHBA) Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a vital aromatic amino acid that serves as the starter unit for the biosynthesis of a wide range of clinically important natural products, most notably the ansamycin and mitomycin families of antibiotics.[1][2][3] These compounds, which include the potent anti-tuberculosis drug rifamycin, are characterized by a unique macrocyclic structure, the formation of which is initiated by AHBA.[1] Understanding the intricacies of the AHBA biosynthesis pathway is therefore of paramount importance for the rational metabolic engineering of producing strains to enhance antibiotic yields and to generate novel, more effective drug candidates. This technical guide provides a comprehensive overview of the AHBA biosynthesis pathway, including its enzymatic steps, genetic regulation, quantitative data, and detailed experimental protocols for its study.

The AHBA Biosynthesis Pathway: An Aminoshikimate Route

The biosynthesis of AHBA proceeds via a specialized branch of the shikimate pathway, known as the aminoshikimate pathway.[1] This pathway parallels the initial steps of the primary shikimate pathway but utilizes aminated intermediates. The key enzymes and intermediates involved are detailed below. The genes encoding these enzymes are typically found clustered together, for instance, in the rif gene cluster responsible for rifamycin biosynthesis in Amycolatopsis mediterranei.[4]

The pathway begins with intermediates from primary metabolism and proceeds through a series of enzymatic reactions to yield AHBA. A key precursor is kanosamine, which is phosphorylated and eventually converted to 1-deoxy-1-imino-erythrose 4-phosphate.[5] This intermediate then enters the core aminoshikimate pathway.

The core pathway involves the following key enzymatic steps:

-

AminoDAHP Synthase (RifH): Catalyzes the condensation of 1-deoxy-1-imino-erythrose 4-phosphate and phosphoenolpyruvate to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).

-

AminoDHQ Synthase (RifG): Converts aminoDAHP to 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).

-

AminoDHQ Dehydratase (RifJ): Catalyzes the dehydration of aminoDHQ to produce 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

-

AHBA Synthase (RifK): The final and committing step, this pyridoxal phosphate (PLP)-dependent enzyme catalyzes the aromatization of aminoDHS to form 3-amino-5-hydroxybenzoic acid (AHBA).[3][4][6] AHBA synthase is a homodimer and has been a key target for genetic and mechanistic studies.[6]

Quantitative Data

| Product | Producing Organism | Fermentation Type | Yield | Reference |

| Rifamycin B | Amycolatopsis mediterranei | Shake Flask | 0.5 - 1.2 g/L | [7] |

| Rifamycin B | Amycolatopsis mediterranei | Shake Flask (supplemented) | up to 2.92 g/L | [7] |

| Rifamycin B | Amycolatopsis mediterranei (gene amplified) | Fermentor | up to 16.1 g/L | [1] |

| Rifamycin SV | Amycolatopsis mediterranei | Solid-State Fermentation | 197 g/kg dry substrate | |

| Rifamycin B and SV | Amycolatopsis mediterranei | Submerged Fermentation (supplemented) | 767.5 mg/L (Rif B), 1265 mg/L (Rif SV) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the AHBA biosynthesis pathway.

Fermentation of Amycolatopsis mediterranei for Rifamycin Production

This protocol is adapted from methods described for the production of rifamycins.[2][7][8]

a. Media Preparation:

-

Seed Culture Medium (per liter): 20 g glucose, 5 g soybean meal, 10 g peptone, 2 g yeast extract, 2 g CaCO₃, 2 g NaCl. Adjust pH to 7.0.

-

Fermentation Medium (F1) (per liter): 40 g glucose, 5 g yeast extract, 3 g KH₂PO₄, 1.5 g K₂HPO₄, 0.016 g MgSO₄·7H₂O, 0.001 g zinc acetate. Adjust pH to 7.0. Glucose should be sterilized separately.[2]

-

Fermentation Medium (F2) (per liter): 100 g glucose, 5.5 g fish meal, 7.5 g soybean meal, 7 g peptone, 5 g CaCO₃, 8 g KNO₃, 0.2 g K₂HPO₄. Adjust pH to 7.0.[8]

b. Inoculum Preparation:

-

Inoculate a loopful of A. mediterranei spores or mycelia into 100 mL of seed culture medium in a 500 mL flask.

-

Incubate at 30°C with shaking at 200-250 rpm for approximately 48 hours.[8]

c. Fermentation:

-

Inoculate 50 mL of fermentation medium in a 250 mL flask with 2.5 mL (5% v/v) of the seed culture.[7]

-

Incubate at 28-30°C with shaking at 200-250 rpm for 7-8 days.[2][7]

-

Samples can be taken periodically to measure growth (dry cell weight), substrate consumption, and rifamycin/AHBA production.

d. Fed-Batch Fermentation (for higher yields):

-

For enhanced production, a fed-batch strategy can be employed. For example, after 4 days of batch fermentation, a concentrated glucose solution (e.g., to a final concentration of 12%) can be added.[1] Supplementation with yeast extract (e.g., 0.1% at day 2) has also been shown to increase yields.[1][7]

Quantification of AHBA by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline adapted from methods for analyzing similar aromatic acids and amino acids in fermentation broths.[9][10][11]

a. Sample Preparation:

-

Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes to pellet cells.

-

Transfer the supernatant to a clean tube.

-

Acidify the supernatant to pH 2-3 with 6M HCl.

-

Perform liquid-liquid extraction by adding an equal volume of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Collect the upper ethyl acetate layer. Repeat the extraction twice more and pool the ethyl acetate fractions.

-

Evaporate the pooled ethyl acetate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the initial mobile phase.

b. HPLC Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or fluorescence detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 10% B

-

5-15 min: 10% to 50% B

-

15-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength determined by the UV spectrum of an AHBA standard (typically around 254 nm and 290 nm).

-

Quantification: Generate a standard curve using known concentrations of pure AHBA.

AHBA Synthase Activity Assay

This protocol is based on the principles of coupled enzyme assays and direct product detection.

a. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 µM pyridoxal 5'-phosphate (PLP).

-

Substrate: 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS).

-

Enzyme: Purified AHBA synthase or a cell-free extract containing the enzyme.

b. Assay Procedure (HPLC-based):

-

Prepare a reaction mixture containing 900 µL of assay buffer and 50 µL of a stock solution of aminoDHS (to a final concentration in the low millimolar range).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding 50 µL of the enzyme solution.

-

At various time points, withdraw aliquots (e.g., 100 µL) and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).

-

Centrifuge the quenched samples to precipitate protein.

-

Analyze the supernatant by HPLC (using the protocol described above) to quantify the formation of AHBA.

c. Assay Procedure (Spectrophotometric - coupled assay):

-

A coupled assay can be designed if a subsequent enzyme in a pathway uses AHBA and produces a chromophoric product or consumes a substrate that can be monitored spectrophotometrically. This requires specific knowledge of downstream enzymes.

Marker-Free Gene Knockout in Amycolatopsis mediterranei

This protocol outlines a general strategy for creating marker-free gene deletions, adapted from established methods for Amycolatopsis.[12][13]

a. Construction of the Knockout Vector:

-

Amplify by PCR two DNA fragments corresponding to the upstream (left flank) and downstream (right flank) regions of the target gene (e.g., rifK). The primers should be designed to introduce overlapping sequences for subsequent assembly.

-

Amplify an antibiotic resistance cassette (e.g., apramycin or hygromycin resistance) flanked by recombination sites (e.g., attL and attR from the pSAM2 system).

-

Assemble the left flank, the resistance cassette, and the right flank into a suicide vector that cannot replicate in Amycolatopsis. This can be done using techniques like Gibson assembly or overlapping PCR.

b. Transformation of Amycolatopsis mediterranei:

-

Introduce the knockout vector into A. mediterranei via protoplast transformation or intergeneric conjugation from E. coli.

-

Select for transformants that have integrated the vector into the chromosome via a single crossover event by plating on a medium containing the appropriate antibiotic.

c. Selection for Double Crossover Events:

-

Culture the single-crossover mutants in a non-selective medium to allow for a second crossover event to occur, which will result in either the wild-type allele or the knockout allele.

-

Plate the culture on a medium that selects against the presence of the vector backbone (if a counter-selectable marker is used) or screen colonies by PCR to identify those that have lost the vector and contain the knockout allele.

d. Excision of the Resistance Marker:

-

Introduce a second plasmid expressing the site-specific recombinase (e.g., integrase and excisionase from pSAM2) into the knockout strain.

-

The recombinase will recognize the attL and attR sites flanking the resistance cassette and excise it from the chromosome, leaving a marker-free deletion.

-

Cure the strain of the recombinase-expressing plasmid.

Conclusion

The 3-amino-5-hydroxybenzoic acid biosynthesis pathway represents a critical juncture in the production of a diverse array of valuable secondary metabolites. A thorough understanding of this pathway, from its enzymatic mechanisms and genetic regulation to the practical aspects of fermentation and analysis, is essential for harnessing its full potential. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for further investigation and for the development of innovative strategies to improve the production of existing antibiotics and to discover novel bioactive compounds. The continued exploration of the AHBA pathway will undoubtedly contribute to the advancement of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Marker-Free Genome Engineering in Amycolatopsis Using the pSAM2 Site-Specific Recombination System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Structure of 3-Amino-5-hydroxybenzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of 3-Amino-5-hydroxybenzoic acid hydrochloride. This compound is a key intermediate in the biosynthesis of various important natural products. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key pathways and processes.

Chemical Structure and Properties

This compound is the hydrochloride salt of 3-amino-5-hydroxybenzoic acid. The core structure consists of a benzene ring substituted with a carboxylic acid group, an amino group, and a hydroxyl group at positions 1, 3, and 5, respectively. The hydrochloride salt form enhances the stability and solubility of the compound.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO₃ | N/A |

| Molecular Weight | 189.60 g/mol | N/A |

| CAS Number | 22961-48-6 | N/A |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | Soluble in water and methanol. | N/A |

Synthesis Protocol

The synthesis of this compound can be achieved in a multi-step process starting from 3,5-dinitrobenzoic acid. The final step involves the formation of the hydrochloride salt.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol for Synthesis:

-

Step 1: Synthesis of 3-Methoxy-5-nitrobenzoic acid. 3,5-Dinitrobenzoic acid is selectively monomethylated using a suitable methylating agent such as methyl iodide in the presence of a base like silver oxide.

-

Step 2: Reduction of the nitro group. The nitro group of 3-Methoxy-5-nitrobenzoic acid is reduced to an amino group via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

Step 3: Demethylation of the methoxy group. The methoxy group is cleaved to a hydroxyl group using a strong acid such as hydrobromic acid (HBr) to yield 3-Amino-5-hydroxybenzoic acid.

-

Step 4: Formation of the hydrochloride salt. The resulting 3-Amino-5-hydroxybenzoic acid is dissolved in a suitable solvent like methanol and treated with a solution of hydrogen chloride in an anhydrous solvent such as diethyl ether. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound. Below are the expected data from various analytical methods.

Table 2: ¹H NMR Spectral Data (Expected)

Solvent: D₂O, 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 2H | Aromatic CH |

| ~6.5-6.7 | t | 1H | Aromatic CH |

Note: The provided ¹H NMR data is for the free base, 3-amino-5-hydroxybenzoic acid. For the hydrochloride salt, slight downfield shifts of the aromatic protons are expected due to the protonation of the amino group.

Experimental Protocol for NMR Spectroscopy:

A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired, while for ¹³C NMR, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

Table 3: FTIR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 (broad) | Strong | O-H (carboxylic acid), N-H⁺ (ammonium), O-H (phenol) stretching |

| ~1700 | Strong | C=O (carboxylic acid) stretching |

| ~1600 | Medium | Aromatic C=C stretching, N-H⁺ bending |

| ~1200-1300 | Medium | C-O stretching |

Experimental Protocol for FTIR Spectroscopy:

The FTIR spectrum is recorded using a Fourier Transform Infrared spectrophotometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Table 4: Mass Spectrometry Data (Expected for the free acid)

| m/z | Relative Intensity (%) | Possible Fragment |

| 153 | 100 | [M]⁺ (molecular ion of the free acid) |

| 136 | 60-70 | [M - NH₃]⁺ |

| 108 | 30-40 | [M - COOH]⁺ |

Experimental Protocol for Mass Spectrometry:

Mass spectral analysis is performed using an electrospray ionization (ESI) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. The analysis can be run in both positive and negative ion modes to obtain comprehensive fragmentation data. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the parent ion and its fragments.

Role in Biosynthesis: The Aminoshikimate Pathway

3-Amino-5-hydroxybenzoic acid is a key intermediate in the aminoshikimate pathway, a biosynthetic route that leads to the formation of the C₇N unit found in many important natural products, including the ansamycin antibiotics (e.g., rifamycin) and mitomycins.

Caption: Simplified overview of the Aminoshikimate Pathway leading to 3-Amino-5-hydroxybenzoic acid.

This pathway is a variation of the well-known shikimate pathway. It utilizes a transamination reaction at an early stage to introduce the amino group, which is ultimately incorporated into the final 3-Amino-5-hydroxybenzoic acid structure.

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and analysis of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of natural product synthesis, medicinal chemistry, and drug development. Further research to obtain single-crystal X-ray diffraction data would provide the most definitive structural information for this important biosynthetic intermediate.

An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic acid hydrochloride (CAS: 14206-69-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-hydroxybenzoic acid hydrochloride, with the CAS number 14206-69-0, is a critical chemical intermediate, primarily recognized for its role as a biosynthetic precursor to a class of potent antibiotics. This document provides a comprehensive technical overview of its chemical and physical properties, its central role in major biosynthetic pathways, and detailed experimental protocols for its synthesis and application in research settings. The information is intended to support researchers and professionals in drug discovery and development by providing a detailed understanding of this compound's significance and handling.

Physicochemical and Spectroscopic Data

The hydrochloride salt of 3-Amino-5-hydroxybenzoic acid (AHBA) is a stable, water-soluble form of the parent compound. The following tables summarize its key properties.

| Property | Value | Reference |

| CAS Number | 14206-69-0 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO₃ | [2][3] |

| Molecular Weight | 189.60 g/mol | [3] |

| IUPAC Name | 3-amino-5-hydroxybenzoic acid;hydrochloride | [4] |

| Synonyms | 3-Carboxy-5-hydroxyaniline hydrochloride, 3-Amino-5-carboxyphenol hydrochloride | [4] |

| Appearance | Not specified (typically a solid) | |

| Purity | ≥95% (commercially available) | [5] |

| Property | Value | Reference |

| Melting Point | 228°C | [4] |

| Boiling Point | 453.4°C at 760 mmHg | [4] |

| Flash Point | 228°C | [4] |

| Solubility | Soluble in water | |

| SMILES | Cl.Nc1cc(O)cc(c1)C(O)=O | [2][3] |

| InChIKey | CXESTILCPSBCGQ-UHFFFAOYSA-N | [4] |

Role in Drug Development and Biological Significance

3-Amino-5-hydroxybenzoic acid (AHBA) is a key building block in the biosynthesis of numerous natural products, most notably the ansamycin and mitomycin families of antibiotics.[6][7] These compounds are of significant interest in drug development due to their potent antibacterial and antitumor activities.

-

Ansamycin Antibiotics: AHBA serves as the starter unit for the polyketide synthase (PKS) machinery that assembles the characteristic ansa chain of these antibiotics, which include the rifamycins (effective against tuberculosis) and geldanamycin.[8]

-

Mitomycin Antibiotics: In the biosynthesis of mitomycins, such as the anticancer agent mitomycin C, AHBA is a crucial precursor to the mitosane core.[9][10]

The central role of AHBA in these pathways makes it and its associated enzymes, particularly AHBA synthase, attractive targets for metabolic engineering to enhance antibiotic production or generate novel derivatives.[11]

Biosynthetic Pathways

AHBA is synthesized via the aminoshikimate pathway, a branch of the primary shikimate pathway.[6][7] This pathway is found in various microorganisms, including Amycolatopsis mediterranei and Streptomyces species.[6]

The Aminoshikimate Pathway

The aminoshikimate pathway begins with intermediates from primary metabolism and proceeds through a series of enzymatic steps to produce AHBA. The key steps are outlined below.

Caption: The Aminoshikimate Pathway for AHBA Biosynthesis.

Incorporation of AHBA into Ansamycin Biosynthesis

Once synthesized, AHBA is utilized as a starter unit by the polyketide synthase (PKS) complex to initiate the formation of the ansamycin backbone.

Caption: General workflow for AHBA incorporation into ansamycins.

Experimental Protocols

Chemical Synthesis of 3-Amino-5-hydroxybenzoic acid

This protocol describes a multi-step chemical synthesis starting from benzoic acid.[12]

Step 1: Preparation of 3,5-dinitrobenzoic acid

-

In an ice bath, dissolve 6.1 g (50 mmol) of benzoic acid in 30 mL of concentrated sulfuric acid.

-

Slowly add 15 mL of concentrated nitric acid dropwise while stirring.

-

Allow the mixture to stir at room temperature for 15 hours.

-

Heat the mixture to 100°C and stir for an additional 4 hours.

-

Cool to room temperature, then add another 10 mL of concentrated nitric acid dropwise.

-

Heat to 100°C and stir for 3 hours, then increase the temperature to 135°C and stir for a final 3 hours.

-

After cooling, pour the reaction mixture into a slurry of 80 g of ice and 80 g of water.

-

Stir for 30 minutes, then collect the precipitate by filtration.

-

Wash the filter cake with water to remove residual sulfuric acid, yielding crude 3,5-dinitrobenzoic acid.

Step 2: Preparation of 3-methoxy-5-nitrobenzoic acid

-

Prepare lithium methoxide by adding n-butyllithium (24 mL, 60 mmol) to methanol at -78°C and then removing the methanol by rotary evaporation.

-

Dissolve the lithium methoxide in 50 mL of hexamethylphosphoramide (HMPA).

-

Add the crude 3,5-dinitrobenzoic acid (2.5 g, 11.8 mmol) to the solution.

-

Stir at room temperature for 18 hours, then heat to 80°C for 6 hours.

-

After cooling, pour the mixture into a solution of ice and 6N H₂SO₄.

-

Extract the product with diethyl ether (3 x 300 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 3-methoxy-5-nitrobenzoic acid.

Step 3: Demethylation to 3-hydroxy-5-nitrobenzoic acid

-

Dissolve the crude 3-methoxy-5-nitrobenzoic acid (860 mg, 4.36 mmol) in 20 mL of dichloromethane.

-

Cool the solution to -10°C and add boron tribromide (1.26 mL, 13 mmol) dropwise.

-

Allow the reaction to proceed at room temperature for 15 hours.

-

Cool the mixture in an ice-water bath and quench by adding 10 mL of water, stirring for 30 minutes.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The crude product is used directly in the next step.

Step 4: Reduction to 3-Amino-5-hydroxybenzoic acid

-

Dissolve the crude 3-hydroxy-5-nitrobenzoic acid in 20 mL of methanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Hydrogenate the mixture at atmospheric pressure for 2 hours.

-

Filter the mixture through diatomaceous earth to remove the Pd/C catalyst.

-

Evaporate the methanol to obtain the crude 3-Amino-5-hydroxybenzoic acid.

Note on Hydrochloride Salt Formation: To obtain the hydrochloride salt, the final product can be dissolved in a suitable solvent (e.g., methanol or diethyl ether) and treated with a solution of HCl in the same solvent, followed by precipitation and collection of the salt.

Protocol for In-vivo Feeding Studies

This is a general protocol for using AHBA to supplement microbial cultures and study its effect on antibiotic production.

-

Prepare a fermentation culture of the desired antibiotic-producing microorganism (e.g., Streptomyces verticillatus for mitomycin).

-

Prepare a sterile stock solution of this compound in a suitable buffer or water.

-

At a specific time point in the fermentation (e.g., after initial growth phase), add the AHBA hydrochloride solution to the culture to a final concentration typically in the µM to mM range.

-

Continue the fermentation for the desired production period.

-

At various time points, harvest aliquots of the culture broth.

-

Extract the secondary metabolites from the broth using an appropriate solvent (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the yield of the target antibiotic and identify any new metabolites.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of considerable importance in the field of natural product biosynthesis and drug development. Its role as a direct precursor to the ansamycin and mitomycin antibiotics makes it an invaluable tool for researchers studying these pathways and for those seeking to engineer microbial strains for enhanced antibiotic production. The information and protocols provided in this guide offer a solid foundation for its synthesis, handling, and application in a research context.

References

- 1. 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. Synthonix, Inc > 14206-69-0 | this compound [synthonix.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-Amino-5-hydroxybenzoic acid, HCl , 95% , 14206-69-0 - CookeChem [cookechem.com]

- 6. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biosynthesis of the mitomycin antibiotics from 3-amino-5-hydroxybenzoic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid: IUPAC Nomenclature and Synonyms

For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This document provides a comprehensive overview of the chemical identifiers for 3-Amino-5-hydroxybenzoic acid, a key biosynthetic precursor for various natural products, including ansamycin and mitomycin antibiotics.[1][2][3]

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-amino-5-hydroxybenzoic acid .[4] This name unequivocally describes the molecular structure: a benzoic acid core with an amino group at the third carbon position and a hydroxyl group at the fifth position, relative to the carboxylic acid group.

Chemical Identifiers

A variety of synonyms and database identifiers are used in literature and chemical databases to refer to this compound. The following table summarizes these key identifiers for easy reference and cross-comparison.

| Identifier Type | Value |

| IUPAC Name | 3-amino-5-hydroxybenzoic acid |

| Common Synonyms | AHBA, 3-AHBA, 5-Amino-3-hydroxybenzoic acid, 3-hydroxy-5-aminobenzoic acid |

| CAS Number | 76045-71-1 |

| Molecular Formula | C₇H₇NO₃ |

| InChI | InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) |

| InChIKey | QPEJHSFTZVMSJH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1N)O)C(=O)O |

| ChEBI ID | CHEBI:29507 |

| PubChem CID | 127115 |

This table consolidates data from multiple chemical databases for comprehensive identification.[2][3][4]

Logical Relationships of Identifiers

The relationship between the core compound and its primary identifiers can be visualized as a hierarchical structure, where the unambiguous structural representation leads to various nomenclature and database-specific codes.

Caption: Hierarchical relationship of chemical identifiers for 3-Amino-5-hydroxybenzoic acid.

This guide is intended for informational purposes for research and development professionals. All chemical handling should be performed in accordance with the relevant safety data sheets and institutional protocols.

References

The Pivotal Role of 3-Amino-5-hydroxybenzoic Acid in Mitomycin C Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitomycin C, a potent antitumor antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its complex molecular architecture, featuring a unique mitosane core, has long intrigued researchers. Central to its biosynthesis is the precursor molecule, 3-Amino-5-hydroxybenzoic acid (AHB). This technical guide provides an in-depth exploration of the critical role of AHB in the intricate biosynthetic pathway of mitomycin C. We will delve into the enzymatic transformations, present available quantitative data, detail experimental methodologies, and visualize the key processes to offer a comprehensive resource for professionals in drug development and natural product biosynthesis.

Introduction

Mitomycin C is a natural product isolated from the fermentation broth of Streptomyces lavendulae.[1] Its potent cytotoxic activity stems from its ability to act as a bioreductive alkylating agent, cross-linking DNA and inhibiting DNA replication in cancer cells. The biosynthesis of the mitomycin C core, known as the mitosane ring system, is a complex process involving several key precursors, with 3-Amino-5-hydroxybenzoic acid (AHB) serving as the foundational aromatic unit.[1][2] Understanding the enzymatic cascade that incorporates AHB into the final mitomycin C structure is paramount for efforts in biosynthetic engineering and the development of novel mitomycin analogs with improved therapeutic indices.

The Biosynthetic Pathway: From AHB to the Mitosane Core

The biosynthesis of mitomycin C from AHB is a multi-step enzymatic process. The initial and most critical phase involves the activation of AHB and its subsequent condensation with a sugar donor to form the basic framework of the mitosane core.

Enzymatic Activation and Glycosylation of AHB

The early stages of AHB incorporation are mediated by a trio of key enzymes encoded within the mitomycin C biosynthetic gene cluster:

-

MitE (Acyl-AMP Ligase): This enzyme initiates the process by activating AHB. In an ATP-dependent reaction, MitE adenylates AHB, preparing it for subsequent transfer.[3][4]

-

MmcB (Acyl Carrier Protein): The activated AHB is then transferred to a specific acyl carrier protein (ACP) named MmcB.[3][4] This thioesterification tethers AHB to the biosynthetic machinery.

-

MitB (Glycosyltransferase): The ACP-bound AHB is the substrate for the glycosyltransferase MitB. This enzyme catalyzes the crucial C-N bond formation between AHB and a sugar donor, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).[3][4] The product of this reaction is N-acetylglucosaminyl-3-amino-5-hydroxybenzoyl-MmcB, a key intermediate that contains all the carbon and nitrogen atoms necessary for the formation of the mitosane core.[3]

The formation of this glycosylated intermediate is a pivotal step, setting the stage for a series of subsequent cyclization, oxidation, and tailoring reactions that ultimately yield the mature mitomycin C molecule.

Quantitative Data

While the elucidation of the biosynthetic pathway has been a significant focus, specific quantitative data on the efficiency of AHB conversion to mitomycin C in fermentation processes are not extensively reported in publicly available literature. The provided data focuses on the characterization of enzymatic reactions rather than overall process yields.

Table 1: Key Enzymes in the Initial Steps of AHB Incorporation

| Enzyme | Gene | Function | Substrates | Product |

| MitE | mitE | Acyl-AMP Ligase | 3-Amino-5-hydroxybenzoic acid, ATP | AHB-AMP |

| MmcB | mmcB | Acyl Carrier Protein | AHB-AMP | AHB-S-MmcB |

| MitB | mitB | Glycosyltransferase | AHB-S-MmcB, UDP-GlcNAc | GlcNAc-AHBA-MmcB |

Experimental Protocols

The following sections outline the general methodologies employed in the study of AHB as a precursor for mitomycin C. These are synthesized from published research and provide a framework for experimental design.

In Vivo Precursor Feeding Studies

This method is fundamental to confirming the role of a precursor in a biosynthetic pathway.

Objective: To demonstrate the incorporation of 3-Amino-5-hydroxybenzoic acid into the mitomycin C molecule by Streptomyces lavendulae.

Methodology:

-

Culture Preparation: Prepare a liquid culture of Streptomyces lavendulae in a suitable production medium.

-

Precursor Preparation: Synthesize or procure isotopically labeled 3-Amino-5-hydroxybenzoic acid (e.g., ¹³C or ¹⁴C labeled).

-

Feeding: Introduce the labeled AHB to the S. lavendulae culture during the appropriate growth phase for secondary metabolite production.

-

Fermentation: Continue the fermentation under optimal conditions for mitomycin C production.

-

Extraction: After the fermentation period, harvest the culture broth and extract the mitomycin C using established protocols (e.g., solvent extraction).

-

Purification: Purify the extracted mitomycin C using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified mitomycin C for the incorporation of the isotopic label using techniques such as mass spectrometry or NMR spectroscopy. The presence and position of the label confirm the precursor-product relationship.[5]

In Vitro Enzymatic Assays

In vitro reconstitution of biosynthetic steps allows for the detailed characterization of individual enzyme function.

Objective: To characterize the activity of MitE, MmcB, and MitB in the initial steps of AHB incorporation.

Methodology:

-

Protein Expression and Purification: Clone the genes for mitE, mmcB, and mitB into suitable expression vectors and express the proteins in a heterologous host (e.g., E. coli). Purify the recombinant proteins.

-

MitE Assay:

-

Incubate purified MitE with 3-Amino-5-hydroxybenzoic acid, ATP, and CoA.

-

Monitor the formation of AHB-CoA using techniques like LC-MS.[4]

-

-

MmcB Loading Assay:

-

Incubate purified MitE, holo-MmcB, AHB, ATP, and CoA.

-

Analyze the formation of AHB-S-MmcB by mass spectrometry to observe the mass shift of the MmcB protein.[4]

-

-

MitB Glycosylation Assay:

-

Conduct a one-pot reaction containing purified MitE, holo-MmcB, MitB, AHB, ATP, CoA, and UDP-GlcNAc.

-

Incubate the reaction mixture and analyze the formation of GlcNAc-AHBA-MmcB by LC-MS.[4]

-

Visualizing the Process

Biosynthetic Pathway Diagram

Caption: Initial steps in the biosynthesis of mitomycin C from AHB.

Experimental Workflow Diagram

Caption: Workflow for studying AHB incorporation into mitomycin C.

Conclusion

3-Amino-5-hydroxybenzoic acid is unequivocally a cornerstone precursor in the biosynthesis of the potent antitumor agent, mitomycin C. The initial enzymatic steps, involving the activation of AHB by MitE, its transfer to the acyl carrier protein MmcB, and the subsequent glycosylation by MitB, are critical for the formation of the mitosane core. While significant progress has been made in elucidating this pathway, further research is needed to obtain detailed quantitative data on reaction kinetics and overall yields, which will be invaluable for synthetic biology approaches to produce novel and more effective mitomycin analogs. The experimental frameworks and pathway visualizations provided in this guide serve as a comprehensive resource to facilitate future investigations in this important area of natural product research and drug development.

References

- 1. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro characterization of early steps in the biosynthesis of antitumor antibiotics mitomycins - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 4. Determination of the Protein-Protein Interactions within Acyl Carrier Protein (MmcB)-Dependent Modifications in the Biosynthesis of Mitomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of 3-Amino-5-hydroxybenzoic acid

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 3-Amino-5-hydroxybenzoic Acid

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a naturally occurring aromatic amino acid that serves as a vital biosynthetic precursor to a wide range of significant secondary metabolites.[1][2] While not a common cellular component, its role as a starter unit for polyketide synthases makes it a key building block in the microbial production of ansamycin and mitomycin antibiotics, which possess potent antibacterial and antitumor properties.[3][4][5] This guide provides a comprehensive overview of the natural sources, biosynthetic pathway, and experimental methodologies related to AHBA for researchers, scientists, and drug development professionals.

Natural Occurrence

The primary natural sources of 3-Amino-5-hydroxybenzoic acid are microorganisms, particularly bacteria belonging to the order Actinomycetales.[5] It is not typically found in plants or fungi. AHBA's presence is intrinsically linked to the production of specific classes of antibiotics.

Table 1: Documented Natural Producers of 3-Amino-5-hydroxybenzoic Acid

| Organism | Class | Associated Products |

| Amycolatopsis mediterranei | Actinobacteria | Rifamycin (an ansamycin antibiotic)[1][6][7] |

| Streptomyces species | Actinobacteria | Ansatrienin A, Geldanamycin (ansamycins)[1][4][8] |

| Streptomyces collinus | Actinobacteria | Ansatrienin A[7][9] |

| Streptomyces lavendulae | Actinobacteria | Mitomycin C[8] |

| Actinosynnema pretiosum | Actinobacteria | Ansamycins[1] |

| Salinispora arenicola | Actinobacteria | Saliniketals[7][10] |

Biosynthesis: The Aminoshikimate Pathway

3-Amino-5-hydroxybenzoic acid is synthesized via a variant of the shikimate pathway, known as the aminoshikimate pathway.[1][5] This pathway utilizes intermediates from primary metabolism to construct the AHBA molecule. The key enzyme in the final step is AHBA synthase.[5][6]

The biosynthesis begins with the recruitment of genes for kanosamine formation. Kanosamine is then phosphorylated and undergoes a series of transformations to yield aminoDAHP.[5] This intermediate is then cyclized and dehydrated to form 5-deoxy-5-aminodehydroshikimic acid, the direct precursor that is aromatized by AHBA synthase to yield the final product, 3-Amino-5-hydroxybenzoic acid.[5][6]

Caption: The aminoshikimate pathway for the biosynthesis of AHBA.

Biological Role and Downstream Products

The significance of AHBA lies in its role as the starter unit for the biosynthesis of the mC7N (meta-amino, C7N) core of several important classes of natural products.[1][4][10] After its formation, AHBA is typically loaded onto a polyketide synthase (PKS) assembly line, which elaborates a polyketide chain that eventually cyclizes to form the characteristic macrocyclic structure of these antibiotics.

-

Ansamycins: This group includes antibacterial agents like rifamycin and antitumor compounds like geldanamycin.[3][4]

-

Mitomycins: These are potent antitumor antibiotics used in chemotherapy, such as mitomycin C.[3][4][8]

-

Saliniketals: A unique class of natural products derived from AHBA.[10]

Quantitative Data

Quantitative data on the in-situ concentration of free AHBA in microorganisms is scarce, as it is a metabolic intermediate that is quickly channeled into secondary metabolism. However, studies using cell-free extracts have provided yields of AHBA from various precursors, demonstrating the efficiency of the biosynthetic pathway.

Table 2: Biosynthetic Yield of AHBA in Cell-Free Extracts

| Precursor(s) | Producing Organism(s) | AHBA Yield (%) |

| Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | Amycolatopsis mediterranei, Streptomyces collinus | 6 |

| aminoDAHP | Amycolatopsis mediterranei, Streptomyces collinus | 45 |

| aminoDHQ | Amycolatopsis mediterranei, Streptomyces collinus | 41 |

| aminoDHS | Amycolatopsis mediterranei, Streptomyces collinus | 95 |

| Data sourced from Kim et al., J. Am. Chem. Soc. 1996.[9] |

Experimental Protocols

In Vitro AHBA Biosynthesis using Cell-Free Extracts

This protocol is adapted from the methodology used to elucidate the AHBA biosynthetic pathway.[9]

Objective: To demonstrate the conversion of pathway intermediates to AHBA using a protein extract from a producing organism (e.g., Amycolatopsis mediterranei).

Materials:

-

Lysozyme, DNase I, Phenylmethylsulfonyl fluoride (PMSF)

-

Tris-HCl buffer (pH 7.5) with dithiothreitol (DTT) and MgCl₂

-

Substrates: [¹⁴C]-labeled PEP, E4P, aminoDAHP, aminoDHQ, aminoDHS

-

Cofactors: NAD⁺, Pyridoxal phosphate (PLP)

-

Centrifuge, Sonicator

-

HPLC system with a radiodetector

-

Scintillation counter

Procedure:

-

Cell Lysis: Harvest cells from a culture of the producing organism in the late exponential phase. Resuspend the cell pellet in Tris-HCl buffer. Add lysozyme, DNase I, and PMSF. Incubate on ice.

-

Extract Preparation: Lyse the cells further by sonication. Centrifuge at high speed (e.g., 100,000 x g) to pellet cell debris. The resulting supernatant is the cell-free extract.

-

Incubation: Set up reaction mixtures containing the cell-free extract, buffer, cofactors, and the specific radiolabeled substrate to be tested.

-

Reaction Quenching: After incubation (e.g., 1-2 hours at 30°C), stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant by reverse-phase HPLC with a radiodetector to identify and quantify the [¹⁴C]-AHBA produced. Confirm the identity of the AHBA peak by co-elution with an authentic, non-labeled standard.

-

Quantification: Integrate the radioactive peak corresponding to AHBA and calculate the conversion yield based on the initial radioactivity of the substrate.

Caption: Workflow for in vitro AHBA biosynthesis studies.

Gene Inactivation and Complementation

This protocol is used to confirm the function of a specific gene, such as the AHBA synthase gene, in the biosynthetic pathway.[6]

Objective: To demonstrate that the inactivation of the AHBA synthase gene abolishes antibiotic production and that this production can be restored by supplementing the culture with exogenous AHBA.

Procedure:

-

Gene Knockout: Create a targeted deletion of the putative AHBA synthase gene in the producing organism's genome using established molecular biology techniques (e.g., homologous recombination).

-

Mutant Fermentation: Culture the resulting mutant strain under conditions that normally induce antibiotic production in the wild-type strain.

-

Product Analysis: Extract the culture broth and analyze for the presence of the final antibiotic product (e.g., rifamycin) using methods like HPLC or LC-MS. A successful knockout should show no production.

-

Complementation (Feeding Study): Culture the mutant strain again, but this time supplement the medium with an authentic standard of 3-Amino-5-hydroxybenzoic acid.

-

Restoration Analysis: Analyze the extract from the supplemented culture. The restoration of antibiotic production confirms that the inactivated gene is responsible for synthesizing AHBA and that AHBA is the required precursor.[6][11]

Conclusion

3-Amino-5-hydroxybenzoic acid is a pivotal, naturally occurring intermediate synthesized by specific bacteria via the aminoshikimate pathway. Its discovery and the elucidation of its biosynthesis have been fundamental to understanding the production of complex ansamycin and mitomycin antibiotics.[5][12] The methodologies described provide a framework for further investigation into this pathway, which can be leveraged for the genetic engineering of microbial strains to enhance the production of these therapeutically valuable compounds or to generate novel antibiotic analogs.

References

- 1. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-5-hydroxybenzoic Acid (AHBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzoic acid (AHBA) is a pivotal aromatic amino acid that serves as a crucial precursor in the biosynthesis of a wide array of clinically significant natural products, most notably the ansamycin and mitomycin classes of antibiotics. Its unique structural features govern its chemical reactivity and physical characteristics, which are fundamental to its biological role and its utility in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of AHBA, detailed experimental protocols, and a visualization of its biosynthetic pathway. All quantitative data are summarized for clarity, and methodologies for key experimental procedures are provided to facilitate further research and application.

Core Physical and Chemical Properties

3-Amino-5-hydroxybenzoic acid is an off-white to yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of AHBA

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | Decomposes at 225-227°C; 242°C | [1] |

| Predicted Density | 1.491 ± 0.06 g/cm³ | [1] |

| Polar Surface Area | 83.55 Ų | [1] |

| Predicted logP | 1.25 | [1] |